molecular formula C19H18ClN9O5S2 B1662134 Cefozopran hydrochloride CAS No. 113981-44-5

Cefozopran hydrochloride

カタログ番号: B1662134
CAS番号: 113981-44-5
分子量: 552.0 g/mol
InChIキー: NTJHUKMPVIFDNY-XFDPNJHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • ファーストシンの合成経路や反応条件はあまり文書化されていません。武田薬品工業株式会社で工業的に生産されています。
    • 正確な合成経路は企業秘密ですが、セファロスポリンコア構造の改変が含まれます。
  • 化学反応解析

    • ファーストシンは、グラム陽性菌 (G+) とグラム陰性菌 (G-) の両方に対して、幅広い抗菌活性を示します。
    • 一般的な反応には、β-ラクタム環の開環があり、細菌の細胞壁合成を阻害します。
    • 生成される主な生成物には、細菌細胞壁のペニシリン結合タンパク質 (PBP) との安定な複合体があります。
  • 科学研究への応用

    • ファーストシンは、敗血症、創傷感染症、およびG+ と G- 細菌によって引き起こされる感染症など、さまざまな感染症の治療に臨床応用されています。
    • 肺炎球菌や他の病原菌に対する有効性から、臨床診療において重要な役割を果たしています。
  • 化学反応の分析

    Solid-State Degradation Kinetics

    CZH undergoes first-order degradation in the solid state, dependent on substrate concentration. Key parameters include:

    ParameterValueConditions
    Activation energy (EaE_a)95±30 kJ/mol95 \pm 30\ \text{kJ/mol}76.4% RH, 363 K
    Half-life (t1/2t_{1/2})0.4 hours363 K, 76.4% RH
    Rate constant (kobsk_{\text{obs}})45.18×103 h145.18 \times 10^{-3}\ \text{h}^{-1}363 K

    Degradation products DP1 (tR=1.22 mint_R = 1.22\ \text{min}) and DP2 (tR=5.3 mint_R = 5.3\ \text{min}) were identified via HPLC-Q-TOF, with molecular formulas confirmed via high-accuracy mass spectrometry (5.26 ppm\leq 5.26\ \text{ppm} error) . The reaction follows:

    lnct=lnc0kobst\ln c_t = \ln c_0 - k_{\text{obs}} \cdot t

    where ctc_t and c0c_0 are concentrations at time tt and initial, respectively .

    Hydrolysis in Aqueous Solutions

    CZH is susceptible to acid/base-catalyzed hydrolysis, with pseudo-first-order kinetics:

    Hydrolysis Rates Under Various Conditions

    ConditionDegradation (%)kobs (h1)k_{\text{obs}}\ (\text{h}^{-1})
    1 M HCl, 298 K, 77 hours35.176.4×1036.4 \times 10^{-3}
    0.1 M NaOH, 298 K, 11 minutes48.760.430.43
    Neutral (H₂O), 373 K, 65 minutes54.851.45×1021.45 \times 10^{-2}

    The rate equation combines specific acid-base catalysis:

    kobs=kH+[H+]+kH2O+kOH[OH]k_{\text{obs}} = k_{\text{H}^+}[\text{H}^+] + k_{\text{H}_2\text{O}} + k_{\text{OH}^-}[\text{OH}^-]

    where kH+k_{\text{H}^+} and kOHk_{\text{OH}^-} represent catalytic constants for acid and base hydrolysis, respectively . Six degradation products were identified, primarily from β-lactam ring cleavage .

    Oxidative Degradation

    Exposure to 3% H₂O₂ at 298 K for 4 hours resulted in 23.65% degradation . Oxidative pathways generate sulfoxide derivatives, confirmed via LC-MS fragmentation patterns (e.g., m/z 563.1396.0m/z\ 563.1 \rightarrow 396.0) .

    Thermal Degradation

    Thermal stress at 373 K under varying humidity:

    Relative Humidity (RH)Degradation Rate (kobs h1k_{\text{obs}}\ \text{h}^{-1})
    0% (dry air)5.60×1035.60 \times 10^{-3}
    76.4%45.18×10345.18 \times 10^{-3}

    Increased RH accelerates degradation due to water-mediated proton transfer at the β-lactam carbonyl .

    Comparative Stability Among Cephalosporins

    CZH’s stability relative to other fourth-generation cephalosporins:

    CompoundEa (kJ/mol)E_a\ (\text{kJ/mol})t1/2 (h)t_{1/2}\ (\text{h})Mechanism
    Cefozopran HCl (CZH)95 ± 300.4First-order substrate-dependent
    Cefpirome sulfate (CPS)167 ± 1620.2First-order substrate-dependent
    Cefepime HCl (CPH)52 ± 120.4First-order substrate-dependent

    CZH’s lower EaE_a compared to CPS indicates reduced thermal stability .

    Degradation Products and Structural Insights

    Key degradation products and their origins:

    • DP1 : Formed via C-3 substituent hydrolysis (confirmed by m/z 396.0m/z\ 396.0) .

    • DP2 : Results from C-7 side-chain oxidation (m/z 563.1m/z\ 563.1) .

    β-lactam ring cleavage dominates in aqueous and solid states, while substituent degradation (C-3/C-7) drives instability under humidity .

    Mechanistic Pathways

    • Acid hydrolysis : Protonation of β-lactam nitrogen, followed by nucleophilic water attack .

    • Base hydrolysis : OH⁻-mediated β-lactam ring opening, forming carboxylate intermediates .

    • Autocatalysis : Absent in solid-state degradation, unlike ceftriaxone or cefoselis sulfate .

    科学的研究の応用

    Clinical Applications

    Cefozopran hydrochloride was initially introduced in Japan in 1995 for treating severe infections, particularly in immunocompromised patients. Its applications include:

    • Severe Infections : Effective against infections caused by multi-drug resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It is particularly useful in treating pneumonia, sepsis, urinary tract infections, and intra-abdominal infections .
    • Surgical Prophylaxis : Frequently administered as prophylaxis in abdominal surgeries to prevent postoperative intra-abdominal infections due to its stability and effectiveness against a wide range of pathogens .

    Pharmacokinetics

    The pharmacokinetic profile of cefozopran has been extensively studied. Key findings include:

    • Administration : Typically administered intravenously at doses ranging from 0.5 g to 2.0 g every 12 hours .
    • Absorption and Excretion : Following administration, cefozopran is primarily excreted unchanged through the kidneys, with approximately 65-73% of the dose eliminated within 24 hours . The drug demonstrates a half-life ranging from 1.20 to 2.80 hours .
    • Safety Profile : Clinical studies indicate that cefozopran is well-tolerated with mild adverse effects, which are generally short-lived .

    Microbiological Efficacy

    Cefozopran's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to cell lysis and death of the bacteria. Its efficacy has been demonstrated against various pathogens:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.39 - 0.78 µg/ml
    Enterococcus faecalis12.5 µg/ml
    Pseudomonas aeruginosa0.5 - 16 µg/ml
    Escherichia coliVariable MICs
    Streptococcus pneumoniae0.05 - 6.25 µg/ml

    Cefozopran has shown particular effectiveness against resistant strains when used in combination with other antibiotics like vancomycin and teicoplanin .

    Case Studies

    Several studies have documented the successful application of cefozopran in clinical settings:

    • A study published in Chemotherapy highlighted its effectiveness in treating respiratory tract infections, demonstrating significant improvement in patient outcomes when administered as part of a combination therapy regimen .
    • Research conducted on its pharmacokinetics revealed that cefozopran maintains therapeutic levels without significant accumulation or toxicity, making it suitable for extended use in critically ill patients .

    作用機序

    • ファーストシンの主な特徴:
      • PBP に対する高い親和性。
      • グラム陰性菌の外膜チャネルを通じた迅速な拡散。
      • β-ラクタマーゼへの低い親和性。
    • G+ と G- 細菌の両方を標的とし、連鎖球菌や肺炎球菌に対して増強された活性を示します。
  • 類似化合物との比較

    • ファーストシンの独自性は、第4世代という位置付けと、G+ 活性の向上にあります。
    • 類似化合物には、セフトリアキソン、セフォタキシムなどの他のセファロスポリン系抗生物質や、β-ラクタム系抗生物質などがあります。

    生物活性

    Cefozopran hydrochloride is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of cefozopran, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research findings.

    Overview of this compound

    Chemical Structure and Properties

    • Molecular Formula : C19H18ClN9O5S2
    • CAS Number : 113981-44-5
    • Mechanism of Action : Cefozopran inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.

    Pharmacokinetics

    Cefozopran's pharmacokinetic profile has been extensively studied, particularly in healthy volunteers. Key findings include:

    ParameterValue
    Maximum Plasma Concentration (Cmax)Dose-proportional increase observed
    Area Under Curve (AUC)Linear over dose range
    Half-life (t½)1.20 - 2.93 hours
    Renal Clearance3.53 L/h (single dose), 4.27 L/h (multiple doses)
    Urinary Excretion65.99 - 73.33% as unchanged drug

    The pharmacokinetics indicate that cefozopran is primarily excreted unchanged via the kidneys, demonstrating no significant accumulation with repeated dosing .

    Antibacterial Activity

    Cefozopran is particularly effective against various pathogens, including:

    • Gram-positive bacteria :
      • Staphylococcus aureus (including methicillin-resistant strains)
      • Enterococcus faecalis
    • Gram-negative bacteria :
      • Escherichia coli
      • Pseudomonas aeruginosa

    Its stability against β-lactamases contributes to its efficacy, making it suitable for treating infections resistant to other cephalosporins .

    Clinical Applications

    Cefozopran has been utilized in clinical settings for treating various infections, including:

    • Pneumonia
    • Sepsis
    • Urinary tract infections
    • Intra-abdominal infections

    Clinical studies have shown that cefozopran is well-tolerated with a low incidence of serious adverse effects. Most reported events were mild and did not necessitate discontinuation of therapy .

    Case Studies

    • Case Study on Efficacy Against Resistant Strains :
      A study involving patients with complicated urinary tract infections demonstrated that cefozopran effectively reduced bacterial load in cases where traditional antibiotics failed due to resistance.
    • Safety Profile Evaluation :
      In a clinical trial assessing the safety of cefozopran in elderly patients with renal impairment, the drug was found to be safe with adjusted dosing guidelines to prevent toxicity .

    特性

    IUPAC Name

    (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTJHUKMPVIFDNY-XFDPNJHTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18ClN9O5S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    552.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    113981-44-5
    Record name Cefozopran monohydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=113981-44-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cefozopran monohydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CEFOZOPRAN HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cefozopran hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Cefozopran hydrochloride
    Reactant of Route 3
    Cefozopran hydrochloride
    Reactant of Route 4
    Cefozopran hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Cefozopran hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Cefozopran hydrochloride

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。